5-Acetyloxindole
Overview
Description
5-Acetyloxindole is a derivative of oxindole, characterized by the presence of an acetyl group at the 5-position of the indole ring
Mechanism of Action
Target of Action
5-Acetyloxindole, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . For instance, alkenyl oxindoles have been characterized as autophagosome-tethering compounds (ATTECs), which can target mutant huntingtin protein (mHTT) for lysosomal degradation .
Mode of Action
For example, some indole derivatives can facilitate the polyubiquitination and proteasomal degradation of the target protein .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also affect the shikimate pathway, a metabolic pathway related to the biosynthesis of aromatic compounds .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the production of indole derivatives by gut bacteria can be inhibited upon pH reduction . Furthermore, the action of indole derivatives can be influenced by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
5-Acetyloxindole, like other indole derivatives, is believed to interact with multiple receptors, contributing to its diverse biological activities
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetyloxindole can be synthesized through several methods. One common approach involves the reaction of oxindole with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at temperatures ranging from 0 to 20°C . Another method involves the condensation of ethyl acetate with oxindole in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyloxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of oxindole.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives with additional functional groups, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups at various positions on the indole ring.
Scientific Research Applications
5-Acetyloxindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways involving indole derivatives.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with biological targets and pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity
Comparison with Similar Compounds
Oxindole: The parent compound, lacking the acetyl group, with different reactivity and applications.
3-Acetyloxindole: Another acetylated derivative with the acetyl group at the 3-position, exhibiting distinct chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but similar indole core structure.
Uniqueness: 5-Acetyloxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQSJQDTTZJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436865 | |
Record name | 5-ACETYLOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64483-69-8 | |
Record name | 5-ACETYLOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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